molecular formula C19H17N5O B12900294 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide CAS No. 825616-51-1

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide

Cat. No.: B12900294
CAS No.: 825616-51-1
M. Wt: 331.4 g/mol
InChI Key: IMDHPHTYWFTMOE-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide is a complex organic compound that features a benzimidazole and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylbenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . In materials science, its optoelectronic properties are attributed to the conjugated system of the benzimidazole and pyrazole moieties, which facilitate electron transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dimethylbenzamide is unique due to its combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

825616-51-1

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dimethylbenzamide

InChI

InChI=1S/C19H17N5O/c1-11-6-5-7-12(2)16(11)19(25)23-15-10-20-24-17(15)18-21-13-8-3-4-9-14(13)22-18/h3-10H,1-2H3,(H,20,24)(H,21,22)(H,23,25)

InChI Key

IMDHPHTYWFTMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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